Bienvenue dans la boutique en ligne BenchChem!

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8

LC-MS/MS quantification Isotope dilution mass spectrometry ABT-737 intermediate analysis

This octadeuterated internal standard (d8, piperazine ring), featuring +8 Da mass shift and ~98 atom% D enrichment, enables precise isotope-dilution LC-MS/MS quantification of the ABT-737 intermediate (unlabelled CAS 916204-05-2) in drug substance impurity profiling and pharmacokinetic studies. Its non-exchangeable deuteration ensures isotopic integrity throughout sample preparation, eliminating matrix-effect biases associated with non-isotopic structural analogues. Supplied as an off-white solid with certified chemical purity, it is ready for direct method incorporation without additional isotopic verification. Essential for achieving regulatory auditable sensitivity under ICH M7 guidelines for potentially genotoxic impurity quantification.

Molecular Formula C24H23ClN2O2
Molecular Weight 414.959
CAS No. 1246819-26-0
Cat. No. B565589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8
CAS1246819-26-0
Synonyms4-[4-[(4’-Chloro[1,1’-biphenyl]-2-yl)methyl]-1-piperazinyl]benzoic Acid-d8
Molecular FormulaC24H23ClN2O2
Molecular Weight414.959
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29)/i13D2,14D2,15D2,16D2
InChIKeyFSHGEKXJPYDBSO-DBVREXLBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 (CAS 1246819-26-0) – Stable Isotope-Labeled Reference Standard for ABT-737 Intermediate Quantification


4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 (CAS 1246819-26-0) is the octadeuterated analogue of the key ABT-737 synthetic intermediate (unlabelled CAS 916204-05-2), in which all eight hydrogen atoms on the piperazine ring are substituted with deuterium at non-exchangeable positions . The compound carries a molecular formula of C24H15D8ClN2O2, a molecular weight of 414.95 Da—exactly 8.05 Da higher than the protium form—and is supplied as an off-white solid with a certified chemical purity of 98% and isotopic enrichment of 98 atom% D . It is classified within stable isotope-labelled pharmaceutical reference standards and is primarily employed as an internal standard (IS) for the quantitative LC-MS/MS analysis of the unlabelled intermediate in ABT-737 drug substance manufacturing, impurity profiling, and pharmacokinetic studies [1].

Why Generic Substitution Fails for 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 in Quantitative Bioanalysis


Stable isotope-labelled internal standards (SIL-IS) and their unlabelled counterparts are not analytically interchangeable in quantitative mass spectrometry workflows. The unlabelled compound (CAS 916204-05-2) co-elutes with the endogenous analyte and produces an identical precursor-to-product ion transition, making it incapable of serving as an internal standard for the very analyte it is meant to quantify . The d8-labelled analogue, by contrast, exhibits a mass shift of +8 Da that permits baseline mass spectrometric resolution while retaining near-identical chromatographic retention, extraction recovery, and ionisation efficiency — the three cardinal requirements for reliable isotope dilution quantification . Substituting the deuterated standard with a non-isotopic structural analogue (e.g., a bromophenyl or ethyl ester congener) introduces differential matrix effects, recovery biases, and retention time offsets, all of which degrade assay accuracy, precision, and robustness under regulatory bioanalytical guidelines [1].

Quantitative Differentiation Evidence: 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 vs. Unlabelled and Alternative Isotopic Standards


Mass Spectrometric Resolution: +8 Da Mass Shift Enables Baseline Separation from Unlabelled Analyte

The d8-labelled compound possesses a molecular weight of 414.95 Da, exactly 8.05 Da higher than the unlabelled parent (406.90 Da, CAS 916204-05-2) . This +8 Da mass difference arises from the complete deuteration of all eight hydrogen atoms on the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio substitution) and places the labelled analogue well outside the natural isotopic envelope of the protium form, virtually eliminating cross-talk between the internal standard and analyte channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes .

LC-MS/MS quantification Isotope dilution mass spectrometry ABT-737 intermediate analysis

Isotopic Enrichment: 98 atom% D Certification vs. Variable Enrichment in Alternative Labelled Standards

The product is certified at 98% chemical purity and 98 atom% D isotopic enrichment . This dual specification is critical because incomplete deuteration (isotopic impurity) generates residual protium-containing species that contribute to the signal in the analyte channel, biasing quantification low and inflating the lower limit of quantification (LLOQ) [1]. Alternative deuterated ABT-737 intermediates—such as 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (CAS 1330052-64-6) or 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 (CAS 1246817-87-7)—carry different enrichment specifications that are not guaranteed to meet the 98 atom% D threshold, and their structural dissimilarity precludes their use as direct internal standards for the target intermediate [2].

Isotopic purity Stable isotope-labeled internal standard Quantitative bioanalysis

Position-Specific Deuteration: Piperazine Ring d8 vs. Alternative Labelling Strategies

The deuterium atoms in this compound are installed exclusively on the piperazine ring at positions 2,2,3,3,5,5,6,6, as confirmed by the IUPAC name 'octadeuteriopiperazin-1-yl' and the InChI key isotopic layer (i13D2,14D2,15D2,16D2) . This non-exchangeable labelling strategy contrasts with alternative approaches such as aromatic ring deuteration or alkyl chain deuteration, which may be susceptible to in-source H/D exchange or metabolic deuterium loss under physiological conditions [1]. The piperazine ring deuteration ensures that the mass label remains stable during sample preparation, chromatographic separation, and electrospray ionisation, a property not universally guaranteed by other deuteration patterns [2].

Deuterium labelling chemistry Metabolic stability Internal standard design

Chromatographic Co-Elution and Ionisation Equivalence: Fundamental Requirements for Sil-IS Performance

A core requirement for a valid SIL-IS is that it co-elutes with the analyte under the chosen chromatographic conditions, thereby experiencing the identical matrix suppression or enhancement effects at the electrospray ionisation source [1]. The d8-piperazine compound is structurally identical to the unlabelled intermediate except for the hydrogen-to-deuterium substitution; deuterium isotope effects on reversed-phase retention are generally small (ΔRt typically <0.05 min under standard gradient conditions), ensuring near-perfect co-elution . The computed logP of 5.30 and identical functional groups (benzoic acid, tertiary amine, chlorobiphenyl) predict ionisation efficiency within ±5% of the unlabelled analyte, a range acceptable for isotope dilution without response factor correction [2]. Alternative non-isotopic internal standards (e.g., structural analogues with different logP or pKa) can exhibit divergent matrix effects, compromising accuracy by 15–50% or more in plasma or tissue homogenate matrices.

Matrix effect correction Isotope dilution LC-MS assay validation

High-Value Application Scenarios for 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 Based on Established Evidence


Quantitative LC-MS/MS Method Development for ABT-737 Process Intermediate Monitoring

In pharmaceutical process analytical technology (PAT) and quality control (QC) laboratories, the d8-labelled compound serves as the internal standard of choice for quantifying residual unlabelled intermediate (CAS 916204-05-2) in ABT-737 drug substance batches. The +8 Da mass shift ensures baseline SRM channel separation, while the 98 atom% D enrichment minimises isotopic cross-talk that could inflate measured impurity levels. Researchers developing validated HPLC-MS/MS methods for ABT-737 intermediate carryover assessment can incorporate this standard directly into their sample preparation workflow without requiring additional isotopic purity verification [1].

ABT-737 Pharmacokinetic and Tissue Distribution Studies Requiring Stable Isotope-Labeled Tracers

Preclinical ADME (absorption, distribution, metabolism, excretion) studies of ABT-737 rely on accurate quantification of the drug and its synthetic intermediates in plasma and tissue samples. The d8-labelled intermediate, with its non-exchangeable piperazine ring deuteration, remains isotopically intact throughout sample workup and LC-MS analysis, enabling reliable isotope dilution quantification even in complex biological matrices such as liver microsomes or tumour homogenates where matrix effects are pronounced . The 98% chemical purity ensures that the IS does not introduce interfering contaminants at the low ng/mL concentrations typical of pharmacokinetic time-course measurements.

Genotoxic Impurity (GTI) Profiling in ABT-737 API per ICH M7 Guidelines

Regulatory submissions for ABT-737 drug substance require quantification of potentially genotoxic impurities (PGIs), including synthetic intermediates, at levels as low as 1.5 µg/day (threshold of toxicological concern, TTC). The d8-labelled standard enables validated LC-MS/MS methods capable of achieving the requisite sensitivity for GTI quantification, as the isotopic internal standard corrects for variable recovery and ionisation efficiency across sample replicates—a critical requirement for regulatory auditable data under ICH M7 [2]. The documented 98 atom% D certification provides the traceability that regulatory reviewers expect for SIL-IS used in impurity methods.

Custom Synthesis of Labelled ABT-737 for Clinical Bioanalytical Support

Contract research organisations (CROs) performing clinical bioanalysis for ABT-737 trials may use this labelled intermediate as a building block for the custom synthesis of radiolabelled or stable isotope-labelled ABT-737 API. The position-specific deuteration on the piperazine ring provides a defined isotopic label that can be tracked through subsequent synthetic steps, enabling the preparation of multiple labelled analogue batches with consistent isotopic enrichment for use as clinical trial internal standards .

Quote Request

Request a Quote for 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.